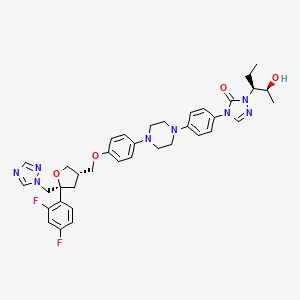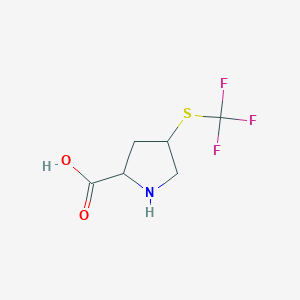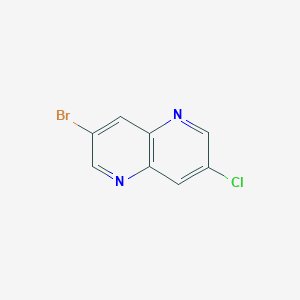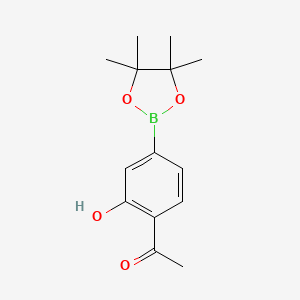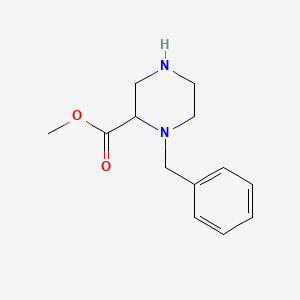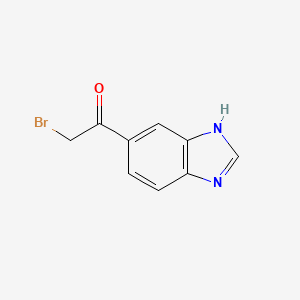
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone
説明
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone, also known as 5-bromo-2-benzoimidazole ethanone, is a heterocyclic compound that has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye for imaging and detection in biological systems.
科学的研究の応用
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye for imaging and detection in biological systems. Additionally, this compound has been used in the synthesis of biologically active compounds, such as 1-(3H-Benzoimidazol-5-yl)-2-bromoethanonenzoimidazole-2-carboxylic acid and 1-(3H-Benzoimidazol-5-yl)-2-bromoethanonenzoimidazole-2-carboxamide.
作用機序
The mechanism of action of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone is not fully understood. However, it is believed that this compound acts as an electron acceptor in organic reactions, thereby facilitating the formation of covalent bonds between reactants. Additionally, this compound has been shown to act as a catalyst in the polymerization of polymers, such as polyethylene glycol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone are not fully understood. However, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Additionally, this compound has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the production of melanin in the body.
実験室実験の利点と制限
The advantages of using 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone in laboratory experiments include its low cost, its high solubility in a variety of organic solvents, and its ability to act as an electron acceptor in organic reactions. Additionally, this compound has been shown to catalyze the polymerization of polymers, such as polyethylene glycol. The limitations of using this compound in laboratory experiments include its potential to cause skin irritation and its potential to act as a mutagen.
将来の方向性
There are a number of potential future directions for the use of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone. One potential future direction is the use of this compound in the synthesis of biologically active compounds, such as peptides and proteins. Additionally, this compound could be used in the development of novel fluorescent dyes for imaging and detection in biological systems. Additionally, this compound could be used in the development of new catalysts and reagents for organic synthesis. Finally, this compound could be used in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
1-(3H-benzimidazol-5-yl)-2-bromoethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCWXQHVRXQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




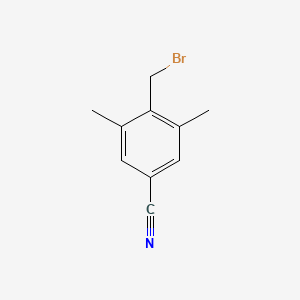
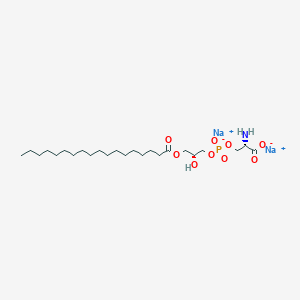
![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
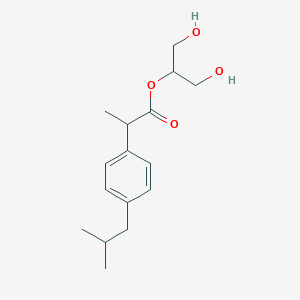
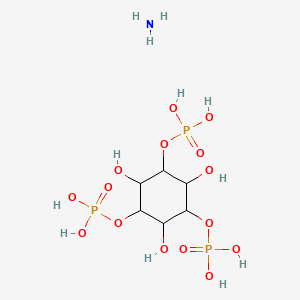

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
